molecular formula C13H24O2 B13993801 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane CAS No. 114136-95-7

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane

Cat. No.: B13993801
CAS No.: 114136-95-7
M. Wt: 212.33 g/mol
InChI Key: URQWJYFTERRJDD-UHFFFAOYSA-N
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Description

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane is an organic compound with the molecular formula C14H26O2 It is a derivative of oxirane, featuring a tert-butylcyclohexyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane typically involves the reaction of 4-tert-butylcyclohexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The tert-butylcyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Properties

CAS No.

114136-95-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(4-tert-butylcyclohexyl)oxymethyl]oxirane

InChI

InChI=1S/C13H24O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h10-12H,4-9H2,1-3H3

InChI Key

URQWJYFTERRJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCC2CO2

Origin of Product

United States

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